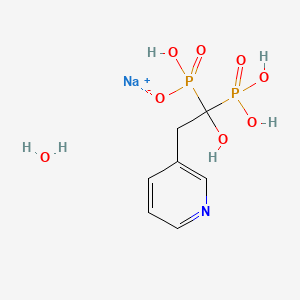
Risedronate sodium monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risedronate sodium monohydrate is a useful research compound. Its molecular formula is C7H12NNaO8P2 and its molecular weight is 323.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Indications
Risedronate sodium monohydrate is FDA-approved for several indications:
- Postmenopausal Osteoporosis : To prevent and treat osteoporosis in postmenopausal women.
- Osteoporosis in Men : To improve BMD and reduce fracture risk.
- Glucocorticoid-Induced Osteoporosis : For patients undergoing glucocorticoid therapy.
- Paget's Disease : To manage this condition characterized by abnormal bone remodeling .
Dosage Forms and Administration
Risedronate is available in various dosing regimens:
| Indication | Dosage Form | Frequency |
|---|---|---|
| Postmenopausal Osteoporosis | 5 mg tablets | Daily |
| 35 mg tablets | Once a week | |
| 150 mg tablets | Once a month | |
| Osteoporosis in Men | 35 mg tablets | Once a week |
| Glucocorticoid-Induced Osteoporosis | 5 mg tablets | Daily |
| Paget's Disease | 30 mg tablets | Daily for 2 months |
Case Studies and Clinical Trials
-
Postmenopausal Osteoporosis :
- A multicenter, double-blind study compared risedronate 35 mg weekly with placebo over three years. Results showed a significant reduction in vertebral fractures (by approximately 70%) and non-vertebral fractures compared to placebo .
- Another trial assessed risedronate 150 mg once monthly versus 5 mg daily, demonstrating comparable efficacy in increasing BMD at key skeletal sites .
- Glucocorticoid-Induced Osteoporosis :
- Paget's Disease :
Safety Profile
This compound is generally well-tolerated. Common adverse effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. Serious adverse events are rare but can include osteonecrosis of the jaw and atypical femoral fractures . The incidence of adverse reactions typically does not differ significantly between different dosing regimens.
Adverse Reactions Reported in Clinical Trials
| Adverse Reaction | Incidence (%) |
|---|---|
| Nausea | 3.1 |
| Diarrhea | 3.1 |
| Abdominal pain | 2.0 |
| Arthralgia | 1.5 |
| Myalgia | 1.1 |
Eigenschaften
CAS-Nummer |
353228-19-0 |
|---|---|
Molekularformel |
C7H12NNaO8P2 |
Molekulargewicht |
323.11 g/mol |
IUPAC-Name |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;hydrate |
InChI |
InChI=1S/C7H11NO7P2.Na.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
KLQNARDFMJRXSF-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |
Kanonische SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |
Key on ui other cas no. |
115436-72-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















